molecular formula C14H22FNO2S B4868186 Dibutyl[(4-fluorophenyl)sulfonyl]amine

Dibutyl[(4-fluorophenyl)sulfonyl]amine

Cat. No.: B4868186
M. Wt: 287.40 g/mol
InChI Key: DTIUEOPRTGTCDB-UHFFFAOYSA-N
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Description

Dibutyl[(4-fluorophenyl)sulfonyl]amine is an organic compound that features a sulfonamide functional group. This compound is characterized by the presence of a 4-fluorophenyl group attached to the sulfonyl moiety, which is further bonded to a dibutylamine group. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dibutyl[(4-fluorophenyl)sulfonyl]amine typically involves the reaction of 4-fluorobenzenesulfonyl chloride with dibutylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane at room temperature to ensure high yields and purity .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance efficiency and scalability. The use of continuous flow reactors and automated systems can significantly improve the production rate and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions: Dibutyl[(4-fluorophenyl)sulfonyl]amine undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Dibutyl[(4-fluorophenyl)sulfonyl]amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dibutyl[(4-fluorophenyl)sulfonyl]amine involves its interaction with biological targets through its sulfonamide group. This group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. The fluorine atom on the phenyl ring enhances the compound’s binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Uniqueness: Dibutyl[(4-fluorophenyl)sulfonyl]amine is unique due to the presence of both the dibutylamine and 4-fluorophenyl groups. This combination imparts distinct chemical properties and enhances its potential for various applications in research and industry.

Properties

IUPAC Name

N,N-dibutyl-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22FNO2S/c1-3-5-11-16(12-6-4-2)19(17,18)14-9-7-13(15)8-10-14/h7-10H,3-6,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTIUEOPRTGTCDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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